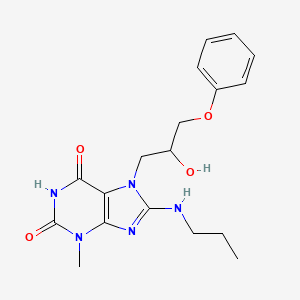

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative structurally characterized by substitutions at the 3-, 7-, and 8-positions of the purine-2,6-dione core. The 3-methyl group is a common feature in theophylline analogs, while the 7-position is substituted with a 2-hydroxy-3-phenoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-3-9-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)10-12(24)11-27-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,19,20)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNAIIGEYHZTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 941873-88-7) is a purine derivative that has garnered attention for its potential biological activities, particularly as a corticotropin-releasing factor (CRF) receptor antagonist. This compound's structure includes a complex arrangement of functional groups that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O5 |

| Molecular Weight | 431.4855 g/mol |

| SMILES | OC(Cn1c(NCCCOC(C)C)nc2c1c(=O)[nH]c(=O)n2C)COc1ccccc1 |

The primary biological activity of this compound is linked to its role as a CRF(1) receptor antagonist . Research indicates that antagonism of the CRF(1) receptor may provide therapeutic benefits for disorders associated with elevated CRF levels, such as anxiety and depression. In a study evaluating similar purine derivatives, compounds were found to exhibit high potency against the CRF(1) receptor with IC50 values in the nanomolar range (e.g., 12d with IC50 = 5.4 nM) .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits CRF-induced signaling pathways. This inhibition leads to reduced intracellular calcium mobilization and subsequent downstream effects on cellular excitability and neurotransmitter release.

In Vivo Studies

Animal models have shown that administration of this compound can significantly reduce anxiety-like behaviors in response to stressors. Specifically, studies have indicated improvements in behavioral tests such as the elevated plus maze and forced swim test when compared to control groups .

Case Studies

Case Study 1: Anxiety Reduction in Rodent Models

A recent study focused on the effects of this compound on anxiety-related behaviors in rodents subjected to chronic stress. The results indicated a significant decrease in anxiety-like behavior scores in treated animals compared to the placebo group. The study concluded that the compound's antagonistic action on the CRF(1) receptor may be responsible for these observed effects.

Case Study 2: Depression Models

In another investigation involving depression models, administration of the compound resulted in notable increases in locomotor activity and decreases in immobility time during forced swim tests. These findings suggest potential antidepressant-like effects mediated through CRF receptor modulation .

Comparison with Similar Compounds

Position 7 Substitutions

- Target Compound: 2-Hydroxy-3-phenoxypropyl group provides a balance of hydrophilicity (hydroxyl) and aromaticity (phenoxy), which may enhance solubility and receptor interaction .

- 3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)... (): Lacks the hydroxyl group and uses a shorter ethyl chain.

- 7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)... (): Incorporates a 4-methoxy group on the phenoxy ring, enhancing electron density and lipophilicity, which could improve CNS penetration .

Position 8 Substitutions

- Target Compound: 8-Propylamino group introduces a flexible aliphatic chain, likely influencing adenosine receptor subtype selectivity (e.g., A₁ vs. A₂ₐ) .

- 7-(2-Hydroxy-3-phenoxypropyl)-8-(pyrrolidinyl)... (): Cyclic pyrrolidinyl substituent at position 8 may confer rigidity and metabolic stability due to reduced susceptibility to oxidative deamination .

- 8-[2-(5-Methyl-2-isopropylphenoxy)ethyl]amino... (): Bulky aromatic substituent at position 8 could sterically hinder receptor binding but improve pharmacokinetic half-life .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized in Table 1:

Table 1. Structural and Predicted Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., Chemicalize.org ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.